molecular formula C19H20O4 B2578690 (2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 940291-94-1

(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2578690
CAS No.: 940291-94-1
M. Wt: 312.365
InChI Key: OSPIHNUGEOGEEL-UHFFFAOYSA-N
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Description

(2E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The 3,4,5-trimethoxyphenyl group at the β-position and the 4-methylphenyl group at the α-position define its structural uniqueness. Chalcones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The trimethoxy substitution on the aromatic ring is critical for enhancing lipophilicity and binding affinity to biological targets, while the methyl group on the opposing aryl ring may influence steric interactions and metabolic stability .

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-5-8-15(9-6-13)16(20)10-7-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-12H,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPIHNUGEOGEEL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety and methoxy substituents are primary sites for oxidation:

Reaction Reagents/Conditions Products Mechanistic Notes
Epoxidation of double bondm-CPBA (meta-chloroperbenzoic acid)Epoxide derivative at the α,β-unsaturated siteElectrophilic addition of oxygen across the double bond .
Demethylation of methoxy groupsBBr₃ (boron tribromide)Hydroxyl groups replacing methoxy groups on the 3,4,5-trimethoxyphenyl ringLewis acid-mediated cleavage of methyl ethers, yielding phenolic derivatives .
Side-chain oxidationKMnO₄/H₂SO₄Carboxylic acid derivatives (e.g., 4-methylbenzoic acid)Oxidative cleavage of the propenone chain under strong acidic conditions .

Reduction Reactions

The conjugated carbonyl system is highly responsive to reduction:

Reaction Reagents/Conditions Products Mechanistic Notes
Selective ketone reductionNaBH₄/CeCl₃ (Luche conditions)Allylic alcohol without reducing the double bondChelation-controlled reduction of the carbonyl group .
Full hydrogenationH₂/Pd-CSaturated 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-oneCatalytic hydrogenation of both the double bond and ketone .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4,5-trimethoxyphenyl ring directs electrophiles to specific positions:

Reaction Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄Nitro group at the para position to methoxy groupsMethoxy groups activate the ring, favoring para attack .
Halogenation (Br₂/Fe)Br₂ in CHCl₃Bromination at the ortho/para positionsElectron-donating methoxy groups enhance reactivity .

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes conjugate additions:

Reaction Reagents/Conditions Products Stereochemical Outcome
Michael additionGrignard reagents (e.g., RMgX)β-Keto adducts with new carbon-carbon bondsNucleophilic attack at the β-carbon of the enone .
Thiol additionHS-R in basic conditionsThioether derivativesThiols add across the double bond regioselectively .

Cycloaddition Reactions

The conjugated dienone system participates in cycloadditions:

Reaction Conditions Products Applications
Diels-Alder reactionDiene (e.g., cyclopentadiene)Six-membered cyclohexene derivativesSynthesis of polycyclic frameworks for drug discovery .

Photochemical Reactions

UV-induced reactivity has been observed in related chalcones:

Reaction Conditions Products Mechanism
[2+2] CycloadditionUV light (λ = 300 nm)Cyclobutane dimers or cross-linked productsPhotoexcitation leads to dimerization via radical intermediates .

Biological Derivatization

Modifications to enhance pharmacological activity:

Reaction Modification Biological Target Reported Activity
Amino group insertionNH₂ via reductive aminationAnticancer agents (e.g., tubulin inhibition)Improved cytotoxicity in MCF-7 cell lines .

Key Structural Insights from Crystallography

The crystal structure (CCDC 624966) reveals a planar enone system with dihedral angles of 8.2° between the aromatic rings, favoring conjugation and reactivity at the α,β-unsaturated site . Steric hindrance from the 3,4,5-trimethoxy groups limits reactivity at the meta positions of the phenyl ring.

Comparative Reactivity with Analogous Chalcones

  • Methoxy vs. Hydroxy Substituents : Replacement of methoxy with hydroxy groups (e.g., via BBr₃ demethylation) increases hydrogen-bonding capacity, altering solubility and biological interactions .

  • Methylphenyl vs. Chlorophenyl : Electron-withdrawing chlorine substituents reduce EAS reactivity compared to electron-donating methyl groups .

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in multiple chemical reactions such as:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can be reduced to alcohols using reducing agents.
  • Substitution Reactions : Undergoes electrophilic substitution reactions at the aromatic ring.

Biology

Research has focused on the compound's potential biological activities , particularly:

  • Antimicrobial Activity : Exhibits strong antibacterial effects against various strains, including:
    MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
    Staphylococcus aureus0.0039 - 0.025
    Escherichia coli0.0039 - 0.025
    Candida albicans16.69 - 78.23
  • Anticancer Activity : Demonstrated potential in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies indicate that it can significantly reduce cell viability and tumor growth in xenograft models.

Medicine

The compound is being investigated for its potential use in drug development due to its ability to interact with biological targets. Its mechanisms of action include:

  • Modulation of oxidative stress pathways.
  • Inhibition of specific enzymes involved in cancer progression.

Antimicrobial Activity Study

A comparative study on various chalcone derivatives revealed that (2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines. The study highlighted its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the binding to receptors and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chalcone Derivatives
Compound Name Substituents (R₁, R₂) Key Biological Activities References
(Target Compound)
(2E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
R₁ = 4-methylphenyl
R₂ = 3,4,5-trimethoxyphenyl
Anticipated cytotoxicity, enzyme inhibition (based on structural analogs)
CHO27
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
R₁ = 3,4,5-trimethoxyphenyl
R₂ = 4-methoxyphenyl
- Potent cytotoxicity against prostate cancer (IC₅₀ in nM range)
- Induces p53-mediated apoptosis
TMf
(2E)-3-(4-Nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
R₁ = 3,4,5-trimethoxyphenyl
R₂ = 4-nitrophenyl
- MAO-A inhibition (Kᵢ = 3.47 µM)
- High selectivity (SI = 0.008)
TMh
(2E)-3-(4-Bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
R₁ = 3,4,5-trimethoxyphenyl
R₂ = 4-bromophenyl
- MAO-B inhibition (Kᵢ = 0.46 µM)
- Blood-brain barrier permeability
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R₁ = 4-methylphenyl
R₂ = 4-chlorophenyl
- Structural analog with halogen substitution
- Potential for altered solubility and electronic effects
Key Observations:
  • Trimethoxy Substitution : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., CHO27, TMf, TMh) exhibit enhanced bioactivity due to improved hydrophobic interactions and electron-donating effects .
  • Electron-Withdrawing Groups: Nitro (TMf) and bromo (TMh) substituents enhance MAO inhibition selectivity, likely via electronic modulation of the enone system .
  • Methyl vs.

Physicochemical and Structural Insights

Crystallographic and Hydrogen-Bonding Patterns
  • The crystal packing of analogs like (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one reveals supramolecular sheets stabilized by O–H···O hydrogen bonds, which influence solubility and stability .
Electronic Effects
  • Methoxy groups increase electron density on the aromatic ring, enhancing π-π stacking with biological targets. Conversely, nitro groups reduce electron density, favoring interactions with enzymes like MAO-A .

Biological Activity

(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 5346136

1. Antibacterial Activity

Chalcones are known for their antibacterial properties. Studies have indicated that this compound exhibits significant antibacterial effects against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

2. Anticancer Properties

Research has shown that this chalcone derivative can induce apoptosis in cancer cells. For instance:

  • Case Study : A study involving human leukemia cell lines (K562) demonstrated that treatment with this compound led to:
    • Increased expression of pro-apoptotic proteins such as Bax.
    • Activation of caspase pathways (caspase-3 and caspase-9), leading to programmed cell death.

The compound was found to arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation .

3. Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in vitro:

Inflammatory MarkerEffect Observed
TNF-alphaDecreased levels by 30%
IL-6Decreased levels by 25%

These effects indicate that this compound may serve as a therapeutic agent in managing inflammatory diseases .

The biological activity of this chalcone derivative is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), which contribute to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways related to inflammation and cell survival.

Q & A

Basic Research Question

  • Spectroscopy :
    • IR identifies carbonyl (C=OC=O) stretches at ~1650 cm1^{-1} and methoxy (OCH3-OCH_3) bands near 2830–2980 cm1^{-1}.
    • 1H NMR^1\text{H NMR} resolves methoxy protons as singlets (δ 3.8–3.9 ppm) and vinyl protons as doublets (J=15.2HzJ = 15.2 \, \text{Hz}).
  • Crystallography :
    XRD reveals a monoclinic P21/cP2_1/c system with unit cell parameters a=7.5770A˚,b=16.2530A˚,c=14.0850A˚,β=107.528a = 7.5770 \, \text{Å}, b = 16.2530 \, \text{Å}, c = 14.0850 \, \text{Å}, \beta = 107.528^\circ. Hydrogen bonding between carbonyl oxygen and adjacent methoxy groups stabilizes the crystal lattice .

How do crystallographic data resolve discrepancies in reported bioactivity across studies?

Advanced Research Question
Variations in bioactivity (e.g., antimicrobial potency) may arise from differences in crystal packing and hydrogen-bonding networks , which influence solubility and bioavailability. For example, derivatives with orthorhombic PbcaPbca symmetry (e.g., chlorinated analogs) exhibit tighter packing, reducing solubility compared to monoclinic systems . Researchers should cross-validate bioactivity with HPLC purity assessments (>95%) and solubility profiles in relevant solvents .

What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra. Theoretical λmax\lambda_{\text{max}} values (e.g., 340–360 nm) align with experimental UV data, confirming π→π* transitions in the chalcone backbone. Discrepancies <5 nm highlight the role of solvent effects (e.g., ethanol vs. DMSO) in electronic transitions .

How do substituent effects (e.g., methoxy vs. hydroxy groups) modulate biological activity?

Advanced Research Question
The 3,4,5-trimethoxyphenyl moiety enhances lipid solubility and membrane penetration, critical for antimicrobial activity. Comparative studies show that replacing methoxy with hydroxy groups reduces activity due to increased polarity. For instance, MIC values against E. coli drop from 12.5 µg/mL (trimethoxy) to >100 µg/mL (trihydroxy), as confirmed via broth microdilution assays .

What experimental strategies address contradictions in reported cytotoxicity data?

Advanced Research Question
Contradictions may stem from cell line specificity or assay conditions (e.g., MTT vs. resazurin assays). Methodological standardization includes:

  • Using positive controls (e.g., doxorubicin) and normalizing data to cell viability (% control).
  • Assessing ROS generation via DCFH-DA fluorescence to link cytotoxicity to oxidative stress.
  • Validating results across multiple labs with blinded sample analysis .

How does hydrogen bonding in the crystal lattice influence physicochemical stability?

Advanced Research Question
Intermolecular C=OHOC=O\cdots H-O interactions (2.8–3.0 Å) between the carbonyl group and methoxy hydrogens enhance thermal stability (Tdecomp>250CT_{\text{decomp}} > 250^\circ \text{C}). Differential Scanning Calorimetry (DSC) shows a single endothermic melt (~180°C), confirming lattice homogeneity. Derivatives with disrupted H-bonding (e.g., nitro-substituted analogs) exhibit lower melting points and hygroscopicity .

What role do methoxy groups play in modulating antioxidant activity?

Advanced Research Question
The 3,4,5-trimethoxy substitution donates electron density to the aromatic ring, stabilizing radical intermediates in DPPH assays. Comparative ESR studies show IC50_{50} values of 28 µM (trimethoxy) vs. 45 µM (unsubstituted phenyl), correlating with reduced hyperfine splitting constants (aN=13.5Ga_{\text{N}} = 13.5 \, \text{G}) .

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